molecular formula C14H20O2 B12680038 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate CAS No. 93941-73-2

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate

Cat. No.: B12680038
CAS No.: 93941-73-2
M. Wt: 220.31 g/mol
InChI Key: XEWHAZXTDUYYBY-UHFFFAOYSA-N
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Description

Properties

CAS No.

93941-73-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h5-6,8-13H,3-4,7H2,1-2H3

InChI Key

XEWHAZXTDUYYBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1C=CC2C1C3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate typically involves esterification reactions. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene with isobutyric acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active moiety, which then interacts with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl isobutyrate
  • CAS Registry Number : 113889-23-9 (pure compound) / 67634-20-2 (5-yl isomer) / 68039-39-4 (6-yl isomer)
  • Molecular Formula : C₁₄H₂₀O₂
  • Molecular Weight : 220.31 g/mol

Properties :

  • Physical State : Colorless to pale yellow liquid .
  • Solubility: Miscible in ethanol and diethyl ether .
  • Synthesis: Produced via esterification of tricyclic alcohols (e.g., 4,7-methanoindenol derivatives) with isobutyric acid .

Regulatory Status :

  • In South Korea, mixtures containing ≥25% of the 5-yl (67634-20-2) and 6-yl (68039-39-4) isomers are classified as toxic chemicals, requiring import notifications, labeling, and safety assessments .

Comparison with Structural Analogs

The compound belongs to a class of tricyclic esters derived from 4,7-methano-1H-indenol. Structural analogs vary in ester substituents, leading to differences in physicochemical properties, applications, and regulatory profiles.

Key Structural Analogs and Their Properties

Compound Name (CAS No.) Ester Group Molecular Formula Molecular Weight Key Uses Regulatory Notes
Isobutyrate (113889-23-9) Isobutyryl C₁₄H₂₀O₂ 220.31 Fragrances, industrial synthesis Toxic in mixtures ≥25% (South Korea)
Acetate (5413-60-5) Acetyl C₁₂H₁₆O₂ 192.25 Perfumes, cosmetics Read-across validated for skin sensitization
Propionate (17511-60-3) Propionyl C₁₃H₁₈O₂ 206.28 Floral fragrances Commercial production; isomer mixtures
Pivalate (68039-44-1) Pivaloyl C₁₅H₂₂O₂ 234.33 High-stability perfumes Limited toxicity data
Acrylate (33791-58-1) Acryloyl C₁₃H₁₆O₂ 204.26 Polymer crosslinking agents Potential irritant due to reactive double bond

Functional and Metabolic Differences

  • Volatility: Smaller esters (e.g., acetate) exhibit higher volatility, making them suitable for top notes in perfumes, while bulkier groups (e.g., pivalate) enhance longevity .
  • Metabolism : Ester hydrolysis in vivo generates tricyclic alcohols and carboxylic acids. The isobutyrate and propionate derivatives share similar metabolic pathways, validated via read-across models .
  • Reactivity : Acrylate’s α,β-unsaturated ester group increases electrophilicity, raising concerns about skin sensitization compared to saturated analogs .

Read-Across Validation

  • Methodology: The hydrocarbon backbone (4,7-methanoindenyl) and ester side chain allow read-across predictions for analogs lacking toxicity data. For example, isobutyrate data support safety evaluations for tricyclodecenyl acetate (5413-60-5) .
  • Limitations : Stereochemical variations (e.g., 5-yl vs. 6-yl isomers) may alter metabolic rates but are deemed negligible for hazard classification .

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